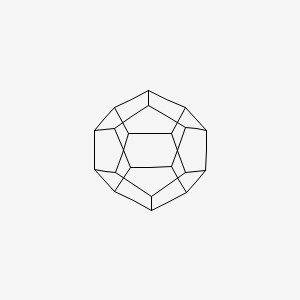

Dodecahedrane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Dodecahedrane is a polyhedrane.

Aplicaciones Científicas De Investigación

Introduction to Dodecahedrane

This compound, a hydrocarbon with the molecular formula C20H20, is characterized by its unique geometric structure where carbon atoms are arranged at the vertices of a regular dodecahedron. This compound was synthesized in 1982 by Leo Paquette and is notable for its aesthetic symmetry rather than practical applications, as it does not occur naturally and has limited uses in industry or research. Despite this, this compound has garnered interest in various scientific fields, particularly in synthetic chemistry and materials science.

Structural Properties

This compound exhibits perfect icosahedral symmetry, which is reflected in its NMR spectrum. Each carbon atom forms three bonds with neighboring carbons and one bond with hydrogen, resulting in minimal angle strain but significant torsional strain due to eclipsed conformations along its edges. The bond angles approximate 108∘, closely resembling the ideal tetrahedral angle of 109.5∘ .

Synthetic Chemistry

Total Synthesis Challenges

this compound is often referred to as the "Mount Everest of Alicyclic Chemistry" due to the complexity involved in its synthesis. Researchers have explored various synthetic pathways, including late-stage polyene cyclization cascades that can generate multiple new bonds and rings in a single reaction . These methodologies not only aim to produce this compound but also inspire new synthetic strategies applicable to other complex organic molecules.

Case Study: Total Synthesis

Recent studies have reported progress toward the total synthesis of this compound using innovative approaches such as photochemical reactions and metathesis isomerization . These efforts highlight the compound's potential as a model for developing new synthetic techniques that can handle complex molecular architectures.

Materials Science

Potential Allotropes

Recent theoretical studies have proposed the existence of poly-dodecahedrane, a new allotrope of carbon formed by extending this compound units into three-dimensional networks. This material exhibits unique electronic properties, including intrinsic metallic behavior, making it a candidate for advanced materials applications . The cohesive energy and Gibbs free energy changes associated with these structures suggest they may possess stability and utility in various technological contexts.

Nanostructures

The exploration of this compound derivatives has led to insights into nanostructured materials. The symmetrical nature of these compounds allows for potential applications in nanotechnology, particularly in creating stable frameworks for drug delivery systems or novel catalysts .

Theoretical Research

This compound serves as a valuable subject in theoretical chemistry due to its unique symmetry and structural properties. Studies have utilized density functional theory (DFT) to analyze its electronic characteristics and predict behaviors of potential derivatives . Such theoretical investigations contribute significantly to our understanding of carbon allotropes and their implications for future materials science.

Summary of Findings

| Application Area | Description | Key Insights |

|---|---|---|

| Synthetic Chemistry | Total synthesis challenges | Complex methodologies being developed to synthesize this compound effectively |

| Materials Science | Potential new allotropes | Poly-dodecahedrane shows promise for advanced materials with unique electronic properties |

| Theoretical Research | Insights into carbon allotropes | This compound's symmetry aids in understanding electronic behaviors and predicting derivative properties |

Análisis De Reacciones Químicas

Synthetic Routes and Multi-Step Reactions

Dodecahedrane’s synthesis involves complex multi-step methodologies:

Prinzbach’s Pagodane Route

This optimized pathway ( 5) replaces low-yield isomerization with functional group manipulations:

-

Diels-Alder Reactions : Building pagodane intermediates.

-

Intramolecular SN2 Reactions : Connecting sterically hindered carbons using fluoride bases.

-

Decarboxylation and Reductions : Streamlining steps to improve yield.

Host-Guest Complexation with Noble Gases

This compound’s ~5 Å cavity enables noble gas encapsulation, studied experimentally and computationally:

Experimental Encapsulation

-

Helium Insertion : Prinzbach et al. successfully encapsulated He in C₂₀H₂₀ using high-energy methods ( ).

Computational Selectivity Trends

Encapsulation energies (E_com, kcal/mol) vary with cage composition ( ):

| Host Cage | He | Ne | Ar | Kr | Xe | Rn |

|---|---|---|---|---|---|---|

| C₂₀H₂₀ | 36.94 | 58.21 | 141.33 | 237.01 | 432.19 | 709.69 |

| Si₂₀H₂₀ | 0.00 | 2.34 | 14.56 | 22.78 | 35.91 | 52.67 |

| Ge₂₀H₂₀ | 0.00 | 0.00 | 7.64 | 15.32 | 26.44 | 39.28 |

| Sn₂₀H₂₀ | -1.02 | -2.14 | -5.63 | -6.41 | -3.22 | 1.08 |

Key findings:

-

Carbon cages exhibit extreme E_com due to rigidity and minimal host adjustment ( ).

-

Silicon and germanium analogues show selective affinity for larger noble gases (Ar–Rn).

Bromination to C₂₀ Fullerene

This compound serves as a precursor to C₂₀ fullerene via bromination and subsequent elimination ( ):

-

Br₂ Addition : Forms brominated intermediates.

-

Debromination : Yields C₂₀ through thermal or reductive pathways.

Hydrogenation/Dehydrogenation

-

Reversible H₂ Uptake : The cage undergoes hydrogenation to saturated derivatives, reversed under dehydrogenation conditions ( ).

[2+2] Photocycloaddition

Intramolecular photochemical [2+2] reactions construct fused rings in dimeric scaffolds, though further derivatization remains challenging ( ).

Thermal Stability

This compound decomposes above 300°C, retaining integrity under standard conditions due to minimal angle strain (108° vs. ideal 109.5° for sp³ carbons) ( ).

Challenges in Further Reactivity

-

Steric Hindrance : The cage’s rigidity limits access to internal carbons for electrophilic/nucleophilic attacks.

-

Oxidative Resistance : Stability against strong oxidizers (e.g., KMnO₄, O₃) due to saturated C–C bonds ( ).

Experimental and computational studies continue to explore this compound’s potential in supramolecular chemistry and materials science, leveraging its symmetry and host-guest properties.

Propiedades

Número CAS |

4493-23-6 |

|---|---|

Fórmula molecular |

C20H20 |

Peso molecular |

260.4 g/mol |

Nombre IUPAC |

undecacyclo[9.9.0.02,9.03,7.04,20.05,18.06,16.08,15.010,14.012,19.013,17]icosane |

InChI |

InChI=1S/C20H20/c1-2-5-7-3(1)9-10-4(1)8-6(2)12-11(5)17-13(7)15(9)19-16(10)14(8)18(12)20(17)19/h1-20H |

Clave InChI |

OOHPORRAEMMMCX-UHFFFAOYSA-N |

SMILES |

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12 |

SMILES canónico |

C12C3C4C5C1C6C7C2C8C3C9C4C1C5C6C2C7C8C9C12 |

Key on ui other cas no. |

4493-23-6 |

Sinónimos |

dodecahedrane |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.